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molecular formula CF3O3S- B1224126 Trifluoromethanesulfonate CAS No. 37181-39-8

Trifluoromethanesulfonate

Cat. No. B1224126
M. Wt: 149.07 g/mol
InChI Key: ITMCEJHCFYSIIV-UHFFFAOYSA-M
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Patent
US08895550B2

Procedure details

2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)quinolin-8-yl trifluoromethanesulfonate (0.040 g, 0.10 mmol), 3-methylpiperidine (0.016 mL, 0.13 mmol), cesium carbonate (0.050 g, 0.15 mmol), Pd2dba3 (0.005 g, 0.005 mmol) and 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (0.006 g, 0.01 mmol) were added to minimal degassed toluene and heated to 92° C. overnight in a sealed tube. After stirring overnight, DCM was added, and solids removed through filtration (Waters filter), followed by concentration in vacuo. The crude mixture was then purified by flash column chromatography (gradient elution of 6% NH4 in MeOH/DCM). The desired product was isolated, along with triflate starting material. The mixture was then treated with 3 N HCl aqueous at 95° C. overnight. The reaction was then cooled and solids removed by filtration. The filtrate was purified by flash column chromatography (gradient elution of 6% NH4 in MeOH/DCM (Rf˜0.1 in 6% NH4 in MeOH (5%) and DCM (95%)). The desired product was isolated as a yellow solid, 0.005 g (15% yield). MS ESI (+) m/z 344.3 (M+1) detected.
Name
2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)quinolin-8-yl trifluoromethanesulfonate
Quantity
0.04 g
Type
reactant
Reaction Step One
Quantity
0.016 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
0.05 g
Type
reactant
Reaction Step One
Quantity
0.006 g
Type
reactant
Reaction Step One
Quantity
0.005 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:27])([F:26])[S:3]([O:6][C:7]1[CH:8]=[CH:9][CH:10]=[C:11]2[C:16]=1[N:15]=[C:14]([C:17]1[N:21]3[CH:22]=[CH:23][CH:24]=[CH:25][C:20]3=[N:19][N:18]=1)[CH:13]=[CH:12]2)(=[O:5])=[O:4].[CH3:28][CH:29]1[CH2:34][CH2:33][CH2:32][NH:31][CH2:30]1.C(=O)([O-])[O-].[Cs+].[Cs+].C1(P(C2C=CC=CC=2)C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[N:19]1[N:18]=[C:17]([C:14]2[CH:13]=[CH:12][C:11]3[C:16](=[C:7]([N:31]4[CH2:32][CH2:33][CH2:34][CH:29]([CH3:28])[CH2:30]4)[CH:8]=[CH:9][CH:10]=3)[N:15]=2)[N:21]2[CH:22]=[CH:23][CH:24]=[CH:25][C:20]=12.[O-:6][S:3]([C:2]([F:27])([F:26])[F:1])(=[O:5])=[O:4] |f:2.3.4,6.7.8.9.10|

Inputs

Step One
Name
2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)quinolin-8-yl trifluoromethanesulfonate
Quantity
0.04 g
Type
reactant
Smiles
FC(S(=O)(=O)OC=1C=CC=C2C=CC(=NC12)C1=NN=C2N1C=CC=C2)(F)F
Name
Quantity
0.016 mL
Type
reactant
Smiles
CC1CNCCC1
Name
cesium carbonate
Quantity
0.05 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
0.006 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0.005 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
92 °C
Stirring
Type
CUSTOM
Details
After stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to minimal degassed toluene
ADDITION
Type
ADDITION
Details
DCM was added
CUSTOM
Type
CUSTOM
Details
solids removed through filtration (Waters filter)
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration in vacuo
CUSTOM
Type
CUSTOM
Details
The crude mixture was then purified by flash column chromatography (gradient elution of 6% NH4 in MeOH/DCM)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N=1N=C(N2C1C=CC=C2)C2=NC1=C(C=CC=C1C=C2)N2CC(CCC2)C
Name
Type
product
Smiles
[O-]S(=O)(=O)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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